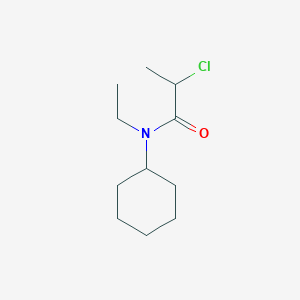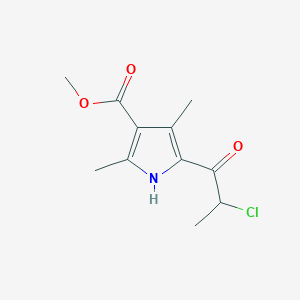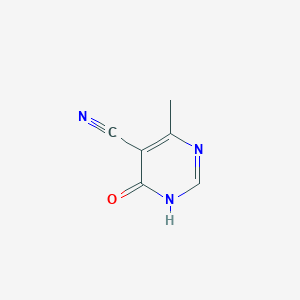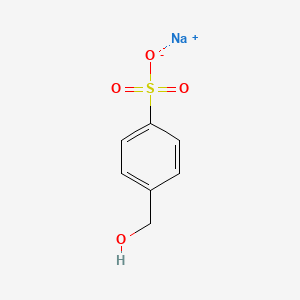
(4-Ethylphenyl)methanethiol
描述
(4-Ethylphenyl)methanethiol is a useful research compound. Its molecular formula is C9H12S and its molecular weight is 152.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
- Accumulation of 4EP sulfate (4EPS) in the brain affects connectivity, particularly related to anxiety .
- Three pathways contribute to 4EP formation in the colon, involving gut microbiota enzymes .
- Enzymatic endogenous production may occur via methyltransferase-like protein 7B (METTL7B) in certain cancers .
- SELENBP1, a tumor suppressor, is often downregulated in tumor tissues, impacting clearance and leading to poor clinical outcomes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
(4-Ethylphenyl)methanethiol plays a significant role in biochemical reactions, particularly those involving sulfur metabolism. It interacts with enzymes such as methanethiol oxidase (MTO) and selenium-binding protein 1 (SELENBP1). Methanethiol oxidase catalyzes the oxidation of this compound, leading to the production of hydrogen sulfide (H2S) and hydrogen peroxide (H2O2). These products can have various effects on cellular signaling pathways and oxidative stress responses . Additionally, this compound may interact with other sulfur-containing biomolecules, influencing their stability and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, elevated levels of this compound have been associated with dysregulated sulfur metabolism, which can contribute to tumor growth and progression . This compound can influence cell signaling pathways by modulating the levels of reactive sulfur species, such as hydrogen sulfide, which can act as signaling molecules. Furthermore, this compound can impact gene expression and cellular metabolism by altering the redox state of the cell and affecting the activity of redox-sensitive transcription factors.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules and its ability to modulate enzyme activity. This compound can bind to methanethiol oxidase, leading to the production of hydrogen sulfide and hydrogen peroxide . These reactive molecules can then interact with other cellular components, influencing signaling pathways and gene expression. Additionally, this compound may act as an inhibitor or activator of other enzymes involved in sulfur metabolism, further modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Methanethiol is known to be rapidly degraded by methanethiol oxidase, which can influence its long-term effects on cellular function . Studies have shown that the levels of this compound and its degradation products can vary over time, affecting cellular processes such as oxidative stress responses and gene expression. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular metabolism and signaling pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and signaling pathways. Studies have shown that high doses of this compound can be toxic to cells, leading to increased oxidative stress and cell death . Additionally, threshold effects have been observed, where certain dosages of this compound are required to elicit specific cellular responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by methanethiol oxidase, leading to the production of hydrogen sulfide and hydrogen peroxide . These metabolites can then participate in other biochemical reactions, influencing cellular signaling and redox balance. Additionally, this compound may interact with other enzymes and cofactors involved in sulfur metabolism, further modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach various cellular compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular contexts.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals . The localization of this compound within these compartments can affect its interactions with other biomolecules and its ability to modulate cellular processes. For example, the presence of this compound in the mitochondria can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
(4-ethylphenyl)methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-8-3-5-9(7-10)6-4-8/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRNRPJNRQTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613147 | |
| Record name | (4-Ethylphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7341-27-7 | |
| Record name | (4-Ethylphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3386441.png)

![2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B3386462.png)


![4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile](/img/structure/B3386475.png)


![4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B3386483.png)

![3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide](/img/structure/B3386502.png)
![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B3386508.png)


